molecular formula C16H12O5 B014809 Rubianthraquinone CAS No. 644967-44-2

Rubianthraquinone

Cat. No. B014809
M. Wt: 284.26 g/mol
InChI Key: FDRWSVGPMGRFGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of rubianthraquinone and related compounds often involves complex organic reactions. Rubianthraquinone was identified among the bioactive constituents from Chinese natural medicines, highlighting its natural occurrence and the complexity of its isolation and structural determination. The synthesis of related compounds, such as rubellin C, involves strategic disconnections and employs borylative and transition metal-catalyzed steps to construct its stereochemical and topological intricacy (Gartman & Tambar, 2020).

Molecular Structure Analysis

Rubianthraquinone's molecular structure is characterized by the anthraquinone backbone, a common motif in natural products with a wide range of biological activities. The specific structure of rubianthraquinone was elucidated through chemical and physicochemical evidence, revealing a complex molecular architecture integral to its bioactivity (Jing Tao et al., 2003).

Chemical Reactions and Properties

Anthraquinones, including rubianthraquinone, participate in various chemical reactions, reflecting their diverse chemical properties. The reactivity of anthraquinones is often associated with their electrophilic centers and the presence of functional groups that can undergo redox reactions, substitution, and addition reactions. These chemical properties are pivotal in the synthesis of anthraquinone derivatives and their biological functionalities.

Physical Properties Analysis

The physical properties of rubianthraquinone, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. For instance, the presence of hydroxyl groups can affect its solubility in different solvents, which is crucial for its application in various fields. The crystalline structure and physical properties of related compounds, like ruberythric acid, have been elucidated through X-ray crystallography, providing insights into their chemical stability and interactions (Lauren Ford et al., 2015).

properties

IUPAC Name

3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-12(18)6-11-13(16(7)21-2)15(20)9-4-3-8(17)5-10(9)14(11)19/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRWSVGPMGRFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rubianthraquinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
J Tao, T Morikawa, S Ando, H Matsuda… - Chemical and …, 2003 - jstage.jst.go.jp
Three new arborinane-type triterpene glycosides, rubianosides II, III, and IV, a new arborinane-type triterpene, rubianol-g, and a new anthraquinone, rubianthraquinone, were isolated …
Number of citations: 83 www.jstage.jst.go.jp
T Jing, M Toshio, A Shin, M Hisashi… - CHEMICAL & …, 2003 - cir.nii.ac.jp
Three new arborinane-type triterpene glycosides, rubianosides II, III, and IV, a new arborinane-type triterpene, rubianol-g, and a new anthraquinone, rubianthraquinone, were isolated …
Number of citations: 2 cir.nii.ac.jp
Y Hu, X Zhang, Z Zhang, Z Wang, N Tan - Journal of Pharmaceutical and …, 2020 - Elsevier
Rubia species are one of the important multi-origin phytomedicines having both economical and medicinal values in many countries. Quinones are the predominant bioactive …
JT Fan, B Kuang, GZ Zeng, SM Zhao, CJ Ji… - Journal of natural …, 2011 - ACS Publications
Twelve new arborinane-type triterpenoids (1–12) and four new anthraquinones (13–16), together with 50 known compounds, were isolated from the roots of Rubia yunnanensis. The …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk
Y Gao, Y Su, Y Huo, J Mi, X Wang, Z Wang… - Journal of …, 2014 - Elsevier
Ethnopharmacological relevance The roots of Rubia yunnanensis Diels (Rubiaceae) have been used as an alternative for Rubia cordifolia for the treatment of various diseases …
K Xu, P Wang, L Wang, C Liu, S Xu… - Chemistry & …, 2014 - Wiley Online Library
The extracts and phytochemicals of the genus Rubia have drawn much attention due to their potent effects; among them, naphthoquinone and cyclopeptide derivatives, with significant …
W Wang, R Chen, Z Luo, W Wang… - Natural product research, 2018 - Taylor & Francis
A novel anthraquinone, 2-(dimethoxymethyl)-1-hydroxyanthracene-9,10-dione (1), together with nine known compounds (2–10), were isolated from the fermentation of Aspergillus …
S Hafez Ghoran, F Taktaz, SA Ayatollahi, A Kijjoa - Marine Drugs, 2022 - mdpi.com
Anthraquinones are an interesting chemical class of polyketides since they not only exhibit a myriad of biological activities but also contribute to managing ecological roles. In this …
Number of citations: 18 0-www-mdpi-com.brum.beds.ac.uk
M Sebak, F Molham, C Greco, MA Tammam, M Sobeh… - RSC …, 2022 - pubs.rsc.org
Marine fungi receive excessive attention as prolific producers of structurally unique secondary metabolites, offering promising potential as substitutes or conjugates for current …
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
X Li, Z Liu, Y Chen, LJ Wang, YN Zheng, GZ Sun… - Molecules, 2009 - mdpi.com
A new anthraquinone, Rubiacordone A (1) (6-acetoxy-1-hydroxy-2-methylanthraquinone-3-O-α-l-rhamnopyranoside), was isolated together with the known anthraquinone, 1-acetoxy-6-…
Number of citations: 55 0-www-mdpi-com.brum.beds.ac.uk

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